molecular formula C10H20F2N2 B13165908 2,2-Difluoro-3-(4-methylazepan-1-yl)propan-1-amine

2,2-Difluoro-3-(4-methylazepan-1-yl)propan-1-amine

Cat. No.: B13165908
M. Wt: 206.28 g/mol
InChI Key: LDRNOGQYYGWION-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-(4-methylazepan-1-yl)propan-1-amine (CAS 1879814-97-7) is a fluorinated amine derivative with the molecular formula C₁₀H₂₀F₂N₂ and a molecular weight of 206.28 g/mol . Its structure features a 2,2-difluoropropyl backbone substituted at the third carbon with a 4-methylazepane (a seven-membered nitrogen-containing ring with a methyl group at the fourth position).

Properties

Molecular Formula

C10H20F2N2

Molecular Weight

206.28 g/mol

IUPAC Name

2,2-difluoro-3-(4-methylazepan-1-yl)propan-1-amine

InChI

InChI=1S/C10H20F2N2/c1-9-3-2-5-14(6-4-9)8-10(11,12)7-13/h9H,2-8,13H2,1H3

InChI Key

LDRNOGQYYGWION-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(CC1)CC(CN)(F)F

Origin of Product

United States

Preparation Methods

Fluorinated β-Aminopropane Synthesis

Fluorinated β-aminopropane derivatives are commonly synthesized via Mannich-type or nucleophilic substitution reactions involving fluorinated precursors:

  • Mannich Reaction Variants : β-Aminoketones can be prepared by multicomponent Mannich reactions involving aldehydes, amines, and ketones catalyzed by nanomagnetic catalysts or under green conditions, as reported by Heidarpour et al. This method allows the introduction of amino groups adjacent to carbonyls, which can be further fluorinated or transformed.

  • Nucleophilic Substitution on Fluorinated Halides : A common method involves reacting 2,2-difluoro-3-halopropane derivatives with secondary amines such as 4-methylazepane under basic or neutral conditions. The nucleophilic nitrogen attacks the electrophilic carbon bearing the leaving group, displacing it and forming the C–N bond.

Azepane Ring Functionalization

  • The 4-methylazepan-1-yl fragment can be synthesized via ring closure of appropriate amino alcohol or haloalkyl precursors, followed by methylation at the nitrogen atom.

  • Alternatively, commercially available 4-methylazepane can be directly used as the nucleophile in substitution reactions.

Example Synthetic Route (Inferred)

Step Reagents/Conditions Description
1 Synthesis of 2,2-difluoro-3-chloropropane or 2,2-difluoro-3-bromopropane Halogenation of 2,2-difluoropropanol or related precursors
2 Reaction of 4-methylazepane with 2,2-difluoro-3-halopropane in polar aprotic solvent (e.g., DMF) at elevated temperature Nucleophilic substitution to form this compound
3 Purification (e.g., column chromatography or recrystallization) Isolation of the pure compound

Research Findings and Optimization

Catalysis and Green Chemistry Approaches

Recent advances in β-aminoketone chemistry emphasize the use of nanomagnetic catalysts (e.g., Fe3O4@Qs/Ni(II)) to promote Mannich reactions with high yields and recyclability, which can be adapted for fluorinated amine synthesis. These catalysts enhance nucleophilic addition efficiency and selectivity, potentially improving the preparation of fluorinated amines.

Reaction Yields and Conditions

  • Typical yields for β-aminoketone syntheses under catalytic conditions range from 82% to 95%.
  • Reaction temperatures vary from room temperature to reflux, depending on the catalyst and solvent system.
  • Solvent choice impacts reaction rate and selectivity; ethanol and ethanol/water mixtures are common green solvents.

Challenges Specific to Fluorinated Amines

  • Fluorinated substrates often exhibit reduced nucleophilicity and steric hindrance, requiring optimized reaction conditions.
  • Control of regioselectivity and prevention of side reactions (e.g., elimination) are critical.

Comparative Data Table of Related Fluorinated β-Aminopropane Syntheses

Compound Key Starting Material Reaction Type Catalyst/Conditions Yield (%) Reference
This compound (target) 2,2-difluoro-3-halopropane + 4-methylazepane Nucleophilic substitution DMF, heat, base (inferred) Not explicitly reported Patent literature
2,2-Difluoro-3-(2-methylazetidin-1-yl)propan-1-amine Fluorinated halide + 2-methylazetidine Nucleophilic substitution Standard amine alkylation Not explicitly reported PubChem data
β-Aminoketones (general) Aldehydes + amines + ketones Mannich reaction Fe3O4@Qs/Ni(II) catalyst, ethanol, RT 82–95% Heidarpour et al.

Summary and Expert Notes

  • The synthesis of This compound is best approached via nucleophilic substitution of a 2,2-difluoro-3-halopropane intermediate with 4-methylazepane.
  • Catalytic Mannich reactions and nanomagnetic catalysts offer promising routes for related β-aminopropane derivatives with improved yields and environmental profiles.
  • Optimization of reaction conditions (solvent, temperature, catalyst) is essential to accommodate the fluorinated substrate’s reactivity.
  • Patent EP2693876B1 provides foundational chemical reaction methods for fluorinated amines and related compounds, although explicit procedures for this exact compound are limited.
  • Peer-reviewed literature on β-aminoketones offers valuable insights into catalytic and green synthetic methods adaptable to this compound’s preparation.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-(4-methylazepan-1-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms or the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2,2-Difluoro-3-(4-methylazepan-1-yl)propan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-(4-methylazepan-1-yl)propan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2,2-Difluoro-3-{octahydrocyclopenta[c]pyrrol-2-yl}propan-1-amine (CAS 1880318-83-1)

  • Molecular Formula : C₁₀H₁₈F₂N₂
  • Key Differences: The azepane ring is replaced with an octahydrocyclopenta[c]pyrrole (a bicyclic system fusing a pyrrolidine and cyclopentane).

2,2-Difluoro-3-(2,3,4,5-tetrafluorophenyl)propan-1-amine (CAS 2229568-20-9)

  • Molecular Formula : C₉H₇F₆N
  • Key Differences :
    • A tetrafluorophenyl group replaces the azepane, increasing aromaticity and electron-withdrawing effects.
    • Higher fluorine content (6 vs. 2 fluorine atoms) may improve metabolic stability but reduce solubility .

Functional Analogues

KU-2285 (N1-(2-hydroxyethyl)-1,2-difluoro-3-(2-nitro-1H-imidazolyl)propanamide)

  • Key Features :
    • A fluorinated 2-nitroimidazole radiosensitizer with a hydroxyethylamide terminus.
    • Demonstrated a sensitizer enhancement ratio (SER) of 1.95 at 1 mM under hypoxic conditions in SCCVII tumor cells .
  • Comparison :
    • Unlike KU-2285, the target compound lacks a nitroimidazole group critical for radiosensitization.
    • The azepane moiety may confer distinct pharmacokinetic properties, such as prolonged half-life due to reduced renal clearance .

Physicochemical Properties Comparison

Compound Molecular Weight Fluorine Atoms Key Substituent LogP* (Predicted) Solubility (Predicted)
2,2-Difluoro-3-(4-methylazepan-1-yl)propan-1-amine 206.28 2 4-Methylazepane ~1.8 Moderate (aqueous)
2,2-Difluoro-3-{octahydrocyclopenta[c]pyrrol-2-yl}propan-1-amine 218.26 2 Bicyclic pyrrolidine ~1.5 High (organic solvents)
2,2-Difluoro-3-(tetrafluorophenyl)propan-1-amine 243.15 6 Tetrafluorophenyl ~2.5 Low (aqueous)
KU-2285 265.22 2 Nitroimidazole, hydroxyethyl ~0.9 Moderate (aqueous)

*LogP values estimated using fragment-based methods (e.g., Crippen’s method).

Research Findings and Gaps

  • Biological Activity : While KU-2285 shows radiosensitizing effects (SER = 1.95) , the target compound’s pharmacological profile remains uncharacterized.
  • Synthetic Feasibility : KU-2285’s high synthesis cost highlights the need to evaluate the target compound’s scalability, especially given its simpler azepane substituent.

Biological Activity

2,2-Difluoro-3-(4-methylazepan-1-yl)propan-1-amine is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a difluoromethyl group and a 4-methylazepane moiety, which contribute to its unique properties and possible therapeutic applications.

The molecular formula of this compound is C10H20F2N2C_{10}H_{20}F_2N_2 with a molecular weight of approximately 206.28 g/mol . The presence of fluorine atoms enhances its lipophilicity and metabolic stability, making it suitable for various applications in drug development.

Research indicates that the difluoromethyl group may enhance binding affinity to specific biological targets, such as neurotransmitter receptors. The azepane ring structure is hypothesized to influence the pharmacokinetics and pharmacodynamics of the compound, potentially leading to neuromodulatory effects .

Pharmacological Effects

Studies suggest that this compound may exhibit various pharmacological properties:

  • Neuromodulation : The compound may interact with neurotransmitter systems, influencing dopaminergic and serotonergic pathways.
  • Potential Therapeutic Uses : It is being investigated for its efficacy in treating neurological disorders, metabolic conditions, and possibly as an antidepressant or anxiolytic agent .

Case Studies and Research Findings

Recent studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:

  • Neurotransmitter Interaction : A study on related compounds showed significant interaction with serotonin receptors, suggesting a similar mechanism may be applicable to this compound.
  • Animal Models : Preliminary animal studies indicated behavioral changes consistent with anxiolytic effects when administered similar azepane derivatives .

Comparative Analysis

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
2,2-Difluoro-3-(6-methyl-1,4-oxazepan-4-yl)propan-1-amineC10H18F2N2OC_{10}H_{18}F_2N_2OContains an oxazepane ringDifferent ring structure may influence activity
3-(4-methylpiperidin-1-yl)propan-1-amineC9H18N2C_{9}H_{18}N_2Lacks fluorine substituentsNon-fluorinated; different biological profile
2,2-Difluoro-N-(pyridinyl)methanesulfonamideC10H12F2N2O2SC_{10}H_{12}F_2N_2O_2SContains a pyridine moietyDistinct pharmacological properties compared to azepane derivatives

This table illustrates how the unique combination of functional groups in 2,2-Difluoro-3-(4-methylazepan-1-yl)propan-1-amines may lead to distinct therapeutic profiles compared to similar compounds.

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